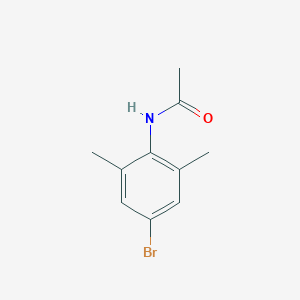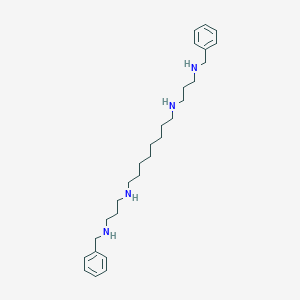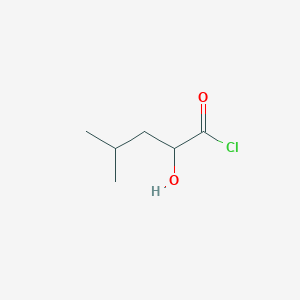
2-Hydroxy-4-methylpentanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-methylpentanoyl chloride, also known as HMPC, is a chemical compound that belongs to the class of acyl chlorides. It is commonly used in the field of organic chemistry as a reagent for the synthesis of various compounds. HMPC is a colorless liquid with a pungent odor and is highly reactive due to the presence of a reactive chlorine atom.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-methylpentanoyl chloride involves the reaction of the chlorine atom with the nucleophilic group of the substrate. The reaction results in the formation of an acyl chloride intermediate, which can undergo further reactions to form various compounds.
Biochemische Und Physiologische Effekte
2-Hydroxy-4-methylpentanoyl chloride has no known biochemical or physiological effects as it is primarily used as a reagent in organic synthesis. However, it is important to handle 2-Hydroxy-4-methylpentanoyl chloride with care due to its highly reactive nature and potential hazards.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-Hydroxy-4-methylpentanoyl chloride as a reagent in organic synthesis is its high reactivity, which allows for the efficient synthesis of various compounds. However, 2-Hydroxy-4-methylpentanoyl chloride is highly corrosive and can pose a significant hazard if not handled properly. It is important to use appropriate protective equipment, such as gloves and goggles, when working with 2-Hydroxy-4-methylpentanoyl chloride.
Zukünftige Richtungen
For the use of 2-Hydroxy-4-methylpentanoyl chloride include the development of new synthetic routes and applications in other fields.
Synthesemethoden
The synthesis of 2-Hydroxy-4-methylpentanoyl chloride involves the reaction of 2-hydroxy-4-methylpentanoic acid with thionyl chloride. The reaction takes place in the presence of a catalyst such as pyridine and results in the formation of 2-Hydroxy-4-methylpentanoyl chloride and hydrogen chloride gas. The reaction can be represented as follows:
2-Hydroxy-4-methylpentanoic acid + Thionyl chloride → 2-Hydroxy-4-methylpentanoyl chloride + Hydrogen chloride gas
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-methylpentanoyl chloride is widely used in the field of organic chemistry as a reagent for the synthesis of various compounds. It is used as a starting material for the synthesis of amides, esters, and other functionalized compounds. 2-Hydroxy-4-methylpentanoyl chloride is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Eigenschaften
CAS-Nummer |
117485-99-1 |
|---|---|
Produktname |
2-Hydroxy-4-methylpentanoyl chloride |
Molekularformel |
C6H11ClO2 |
Molekulargewicht |
150.6 g/mol |
IUPAC-Name |
2-hydroxy-4-methylpentanoyl chloride |
InChI |
InChI=1S/C6H11ClO2/c1-4(2)3-5(8)6(7)9/h4-5,8H,3H2,1-2H3 |
InChI-Schlüssel |
UEKXMNUYHPMBAH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)Cl)O |
Kanonische SMILES |
CC(C)CC(C(=O)Cl)O |
Synonyme |
Pentanoyl chloride, 2-hydroxy-4-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzenesulfonamide,N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B38574.png)
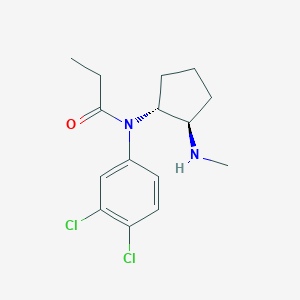
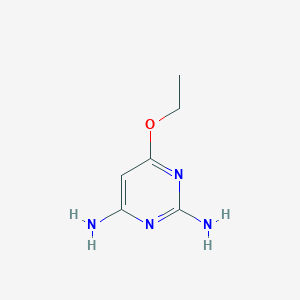
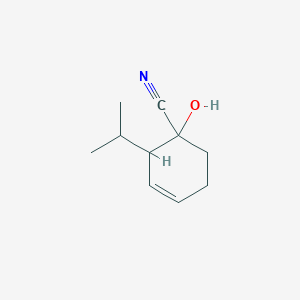
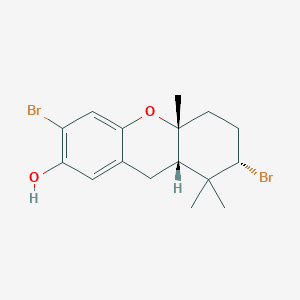
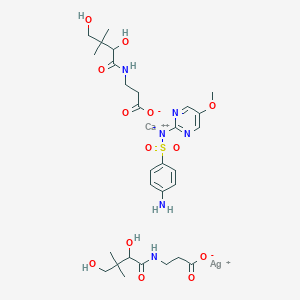
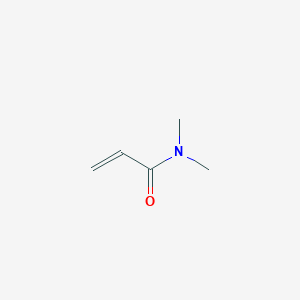
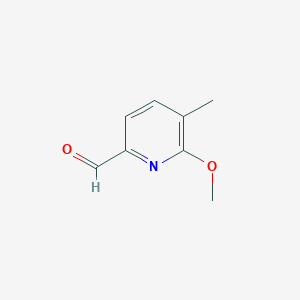


![(2S)-2-amino-N-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[2-[[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]acetyl]-3-(3,4-dihydroxyphenyl)propanamide](/img/structure/B38593.png)
